An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone
Foreword: Unveiling the Molecular Landscape for Drug Discovery
In the landscape of medicinal chemistry and drug development, the comprehensive characterization of a molecule's physicochemical properties is the bedrock upon which its therapeutic potential is evaluated. For novel heterocyclic compounds such as 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, a thorough understanding of these fundamental attributes is not merely an academic exercise; it is a critical prerequisite for predicting its pharmacokinetic and pharmacodynamic behavior. This guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for the systematic investigation of this promising naphthofuran derivative. We will delve into the core physicochemical parameters, the causality behind the selection of analytical methodologies, and the interpretation of the resulting data, thereby empowering researchers to unlock the full potential of this molecule. Naphthofuran derivatives have garnered significant interest due to their wide range of pharmacological activities, including antibacterial, anticancer, and antiviral properties[1][2][3][4]. This inherent biological relevance underscores the importance of a detailed physicochemical analysis to inform and accelerate the drug development process.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any compound is to unequivocally confirm its chemical identity and structure. For 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, this involves a synergistic application of spectroscopic and spectrometric techniques.
Core Molecular Attributes
A summary of the fundamental properties of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₀O₃ | [5] |
| Molecular Weight | 226.23 g/mol | [5] |
| CAS Number | 352553-09-4 | [5][6] |
| Canonical SMILES | CC(=O)C1=COC2=C1C3=C(C=C2)C=CC=C3O | N/A |
| InChI Key | WYMLGCDOZHERKB-UHFFFAOYSA-N | |
| Physical Form | Solid |
Spectroscopic and Spectrometric Characterization
The structural confirmation of novel compounds like 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone relies on a suite of analytical techniques. The structural confirmation of prepared naphthofuran derivatives is typically achieved through methods such as FTIR, 1H-NMR, Mass Spectrometry, and Elemental analysis[1][2][7].
Expertise & Experience: NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule. For 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, both ¹H and ¹³C NMR are essential. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring system, the furan ring proton, the methyl protons of the acetyl group, and the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons provide critical information about the substitution pattern on the naphthyl moiety. The phenolic OH peak in similar naphthofuran structures has been observed at δ = 11.60 (s, 1H) ppm[3].
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable proton.
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Instrument Setup:
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Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
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Temperature: Set the probe temperature to 298 K.
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¹H NMR Acquisition:
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Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum.
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A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Expertise & Experience: Mass spectrometry provides the exact molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
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Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
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Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The choice depends on the ease of protonation or deprotonation of the analyte.
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Data Analysis: Determine the monoisotopic mass of the parent ion and compare it with the calculated exact mass of C₁₄H₁₀O₃. Analyze the fragmentation pattern to gain further structural insights.
Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in the molecule. For 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, characteristic absorption bands are expected for the hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
Experimental Protocol: FTIR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Physicochemical Properties Determination
A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of a compound in biological systems.
Melting Point
Expertise & Experience: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.
Experimental Protocol: Melting Point Determination
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Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube.
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Instrumentation: Use a digital melting point apparatus.
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Measurement: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility
Expertise & Experience: Solubility in aqueous and organic solvents is a critical parameter for drug development, influencing formulation, administration, and bioavailability. The presence of a hydroxyl group and a polar carbonyl group, combined with a large aromatic system, suggests that 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone will likely have poor aqueous solubility but good solubility in organic solvents.
Experimental Protocol: Thermodynamic Solubility Measurement
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Solvent Selection: Choose a range of relevant solvents, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and organic solvents (e.g., ethanol, DMSO, acetone).
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Equilibration: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
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Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Dissociation Constant (pKa)
Expertise & Experience: The pKa value indicates the strength of an acidic or basic group in a molecule. For 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone, the phenolic hydroxyl group is acidic. The pKa will determine the ionization state of the molecule at different physiological pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: Dissolve a known amount of the compound in a suitable co-solvent system (e.g., water-methanol) if the aqueous solubility is low.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Thermal Analysis
Expertise & Experience: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal stability and phase behavior of the compound. An increase in the hydrocarbon chain length of substituents on similar compounds has been shown to increase thermal stability[8].
Experimental Protocol: DSC and TGA
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Instrumentation: Use a simultaneous thermal analyzer (STA) or separate DSC and TGA instruments.
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Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) in an appropriate pan (e.g., aluminum).
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DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The resulting thermogram will show endothermic or exothermic events, such as melting and decomposition.
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TGA Analysis: Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA curve will show the mass loss of the sample as a function of temperature, indicating its decomposition temperature.
Chromatographic Analysis
Chromatographic methods are essential for the purification and analytical assessment of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is a rapid and simple technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography.
Experimental Protocol: TLC Analysis
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Plate Preparation: Use pre-coated silica gel TLC plates.
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Spotting: Apply a small spot of a dilute solution of the compound to the baseline of the TLC plate.
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Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
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Visualization: After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light (254 nm and/or 365 nm) or by using a staining agent.
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Rf Value Calculation: Calculate the retention factor (Rf) for each spot.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a powerful technique for the separation, quantification, and purification of compounds. A reverse-phase HPLC method is typically suitable for a moderately polar compound like 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone.
Experimental Protocol: Reverse-Phase HPLC Method Development
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Column: A C18 column is a good starting point.
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Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.
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Detection: UV detection at a wavelength where the compound has maximum absorbance.
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Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good separation and peak shape.
Visualization of Experimental Workflows
To provide a clear overview of the characterization process, the following diagrams illustrate the key experimental workflows.
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Caption: Workflow for determining key physicochemical properties.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 1-(5-Hydroxynaphtho[1,2-b]furan-3-yl)ethanone. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate a robust data package that is essential for advancing this compound through the drug discovery and development pipeline. The inherent biological potential of the naphthofuran scaffold necessitates such a thorough investigation to pave the way for its potential therapeutic applications. Future work should focus on correlating these fundamental properties with in vitro and in vivo biological activity to establish a comprehensive structure-activity relationship.
References
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Nagarsha, K. M., et al. (2023). SYNTHESIS, CHARACTERIZATION AND MOLECULAR DOCKING OF NAPHTHO[2,1-b]FURAN DERIVATIVES FOR ANTIBACTERIAL SCREENING. RASĀYAN Journal of Chemistry, 16(4), 2358-2366. [Link]
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Nagarsha, K. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. RASĀYAN Journal of Chemistry, 15(4), 2525-2531. [Link]
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Nagarsha, K. M., et al. (2022). SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITIES OF NAPHTHO[2,1-b]FURAN DERIVATIVES. Semantic Scholar. [Link]
-
Wang, L., et al. (2014). Regioselective Synthesis of Novel and Diverse Naphtho[1,2-b]furan-3-carboxamides and Benzofuran-3-carboxamides via In(OTf)3-Catalyzed Cascade Formal [3+2] Cycloaddition. RSC Advances, 4(65), 34537-34541. [Link]
-
Solanki, R., et al. (2021). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. International Journal of Pharmaceutical Research and Applications, 6(4), 644-657. [Link]
-
Fihurka, O., et al. (2020). Thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 114-120. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. 1-(5-HYDROXY-NAPHTHO[1,2-B]FURAN-3-YL)-ETHANONE | 352553-09-4 [chemicalbook.com]
- 6. You are being redirected... [hit2lead.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
